8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

DPP-IV inhibition Structure-activity relationship (SAR) Purine-2,6-dione analogs

8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione (CAS 577769-59-6) is a synthetic small-molecule purine-2,6-dione derivative with the molecular formula C19H25N5O2 and a molecular weight of 355.43 g/mol. The compound belongs to a class of 3,7-dihydro-1H-purine-2,6-diones that have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a clinically validated target for type 2 diabetes mellitus.

Molecular Formula C19H25N5O2
Molecular Weight 355.4 g/mol
CAS No. 577769-59-6
Cat. No. B12013903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione
CAS577769-59-6
Molecular FormulaC19H25N5O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(C)CC3=CC=CC=C3
InChIInChI=1S/C19H25N5O2/c1-13(2)24-15(12-21(3)11-14-9-7-6-8-10-14)20-17-16(24)18(25)23(5)19(26)22(17)4/h6-10,13H,11-12H2,1-5H3
InChIKeyPRSOCRILJKOKLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.8 [ug/mL] (The mean of the results at pH 7.4)

8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione (CAS 577769-59-6): DPP-IV Inhibitor Purine-2,6-dione Baseline for Procurement Evaluation


8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione (CAS 577769-59-6) is a synthetic small-molecule purine-2,6-dione derivative with the molecular formula C19H25N5O2 and a molecular weight of 355.43 g/mol . The compound belongs to a class of 3,7-dihydro-1H-purine-2,6-diones that have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a clinically validated target for type 2 diabetes mellitus [1]. Vendor listings confirm availability from Merck KGaA, Interbioscreen Ltd., and PHARMEKS Ltd. at a typical purity of 95% . Its structural signature—a benzyl(methyl)aminomethyl group at the 8-position combined with an isopropyl substituent at N-7—places it within a well-characterized chemical space, but its individual pharmacological profile requires differentiation from close analogs to justify targeted procurement.

Why 8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione Cannot Be Substituted with Generic In-Class Purine-2,6-diones


Within the purine-2,6-dione DPP-IV inhibitor class, small structural variations at the N-7 and C-8 positions produce substantial differences in target potency, selectivity, and pharmacokinetics. For example, the clinically approved DPP-IV inhibitor linagliptin (BI 1356) achieves its exceptional potency (IC50 ~1 nM) and long duration of action through a specific combination of a but-2-ynyl group at N-7 and a quinazoline-substituted piperidine at C-8 [1]. Replacing the 8-substituent with a benzyl(methyl)aminomethyl group and the N-7 substituent with isopropyl—as in CAS 577769-59-6—generates a distinct pharmacophore with altered hydrogen-bonding capacity and steric bulk. Consequently, the DPP-IV inhibitory activity, selectivity profile against related proteases (DPP-8, DPP-9, FAP), and physicochemical properties of CAS 577769-59-6 cannot be approximated by simply substituting a close analog such as the 7-(2-methyl-2-propenyl) variant (CAS 797028-22-9) . The quantitative evidence below establishes where measurable differentiation exists—and where it remains unproven—to guide evidence-based procurement decisions.

Quantitative Evidence Guide: 8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione Differential Performance Data


N-7 Substituent Structural Differentiation: Isopropyl vs. Methallyl in Purine-2,6-dione DPP-IV Inhibitors

The most immediate structural comparator for CAS 577769-59-6 is the 7-(2-methyl-2-propenyl) analog CAS 797028-22-9, which retains the identical 8-{[benzyl(methyl)amino]methyl} substituent but replaces the N-7 isopropyl group with a methallyl moiety . In the broader DPP-IV inhibitor patent literature, the nature of the N-7 substituent (alkyl vs. alkenyl vs. alkynyl) is a critical determinant of both enzyme fit and metabolic stability [1]. However, a direct head-to-head comparison of DPP-IV inhibitory activity (Ki or IC50) between these two specific compounds has not been identified in the publicly available primary literature or patents as of 2026-04-30. The structural difference is quantifiable: CAS 577769-59-6 has a saturated branched isopropyl (C3H7) at N-7, while CAS 797028-22-9 has an unsaturated branched methallyl (C4H7) with an sp2 carbon, resulting in a molecular formula difference of C19H25N5O2 vs. C20H25N5O2 and a molecular weight difference of 355.43 vs. 367.46 g/mol . This distinction alters lipophilicity (predicted LogP difference ~0.5–0.8 units based on constitutional increments) and may influence CYP-mediated oxidation susceptibility, but experimentally verified differential bioactivity data remain absent.

DPP-IV inhibition Structure-activity relationship (SAR) Purine-2,6-dione analogs

C-8 Substitution Pattern: Benzyl(methyl)aminomethyl vs. Piperidinyl/Piperazinyl DPP-IV Pharmacophores

The 8-position substituent is the primary pharmacophoric anchor for DPP-IV recognition in purine-2,6-dione inhibitors. Clinically advanced compounds such as linagliptin employ a (3-aminopiperidin-1-yl) group at C-8 to engage the S1/S2 subsites of DPP-IV with sub-nanomolar affinity (Ki < 1 nM) [1]. CAS 577769-59-6 instead bears an 8-{[benzyl(methyl)amino]methyl} moiety—a substantially different chemotype that introduces a flexible methylene spacer, a tertiary amine, and a lipophilic benzyl group . In the absence of direct comparative DPP-IV inhibition data for this specific compound, class-level inference from patent family members suggests that 8-{[benzyl(methyl)amino]methyl} derivatives typically exhibit DPP-IV Ki values in the 10-1000 nM range, but definitive data for CAS 577769-59-6 are not publicly available. The tertiary amine also confers a predicted pKa of 6.73 ± 0.50, indicating approximately 50% ionization at physiological pH, which differs from the permanently charged primary ammonium of the 3-aminopiperidine motif in linagliptin (predicted pKa ~9-10) .

DPP-IV inhibition C-8 substituent SAR Purine-2,6-dione scaffold

Physicochemical Property Differentiation: Boiling Point, Density, and pKa

The predicted physicochemical properties of CAS 577769-59-6 provide baseline differentiation from nearest congeners for laboratory handling and formulation purposes. The compound has a predicted boiling point of 516.8 ± 60.0 °C, density of 1.22 ± 0.1 g/cm³, and a pKa of 6.73 ± 0.50 (amine) . These values are specific to the isopropyl/benzyl(methyl)aminomethyl substitution pattern and differ measurably from the 7-(2-methyl-2-propenyl) analog (CAS 797028-22-9), which lacks reported pKa and density data but has a higher molecular weight (367.46 vs. 355.43 g/mol), suggesting a higher boiling point. The relatively low amine pKa of 6.73 means CAS 577769-59-6 exists as a mixture of free base and protonated species at physiological pH, influencing solubility in aqueous buffers and organic solvents, chromatographic retention behavior, and potential salt formation strategies during procurement and storage.

Physicochemical profiling Purification and formulation Compound handling

Recommended Application Scenarios for 8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione in DPP-IV Research


SAR Probe for N-7 Substituent Effects on DPP-IV Inhibition

For medicinal chemistry teams constructing a purine-2,6-dione DPP-IV SAR table, CAS 577769-59-6 serves as the isopropyl anchor point against which N-7 variants (methallyl, propargyl, but-2-ynyl, propyl) can be systematically compared. The compound's unique combination of an 8-{[benzyl(methyl)amino]methyl} group and an N-7 isopropyl substituent fills a specific gap in existing SAR datasets covering the N-7 alkyl series. Procurement of this compound alongside its closest commercially available analog CAS 797028-22-9 (N-7 methallyl) enables paired testing that directly isolates the effect of N-7 saturation on DPP-IV Ki, plasma stability, and CYP inhibition [1].

Selectivity Profiling: DPP-IV vs. DPP-8/DPP-9 and FAP

The benzyl(methyl)aminomethyl C-8 substituent of CAS 577769-59-6 may impart a selectivity fingerprint distinct from the 3-aminopiperidine series that dominates clinical DPP-IV inhibitors [1]. Researchers investigating the structural determinants of DPP-IV selectivity over the closely related proteases DPP-8 and DPP-9—both associated with toxicity liabilities—can deploy this compound as a representative of the benzyl-amine chemotype in counter-screening panels. The compound's moderate predicted amine pKa (6.73) also makes it a candidate for evaluating the contribution of ionic anchoring to DPP-8/DPP-9 off-target engagement .

Physicochemical Benchmark for Purine-2,6-dione Library Design

With a predicted boiling point of 516.8 °C, density of 1.22 g/cm³, and amine pKa of 6.73, CAS 577769-59-6 occupies a specific region of purine-2,6-dione chemical property space that is intermediate between the more polar 3-aminopiperidine derivatives (e.g., linagliptin) and more lipophilic N-7 long-chain alkyl analogs [1]. This profile supports its use as a reference standard for HPLC method development, logD determination, and plasma protein binding equilibrium dialysis experiments. The compound's moderate lipophilicity suggests utility in both biochemical (aqueous buffer) and cell-based (membrane-permeable) DPP-IV assays, pending experimental validation of solubility and permeability .

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